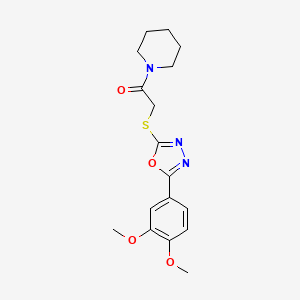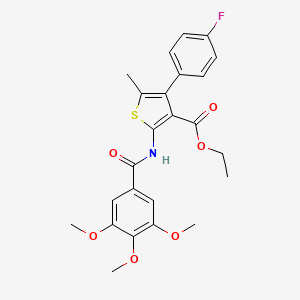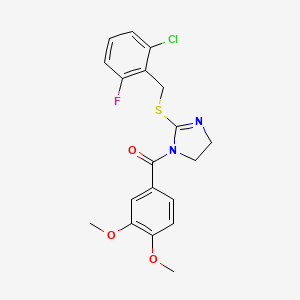![molecular formula C12H22O B2639212 5-Methylspiro[5.5]undecan-5-ol CAS No. 98627-41-9](/img/structure/B2639212.png)
5-Methylspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methylspiro[5.5]undecan-5-ol is a chemical compound with a unique structure . It belongs to the class of spiro compounds, which are characterized by their intriguing conformational and configurational aspects .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including 5-Methylspiro[5.5]undecan-5-ol, involves the use of S and O containing heterocycles . These compounds exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis
The molecular structure of 5-Methylspiro[5.5]undecan-5-ol is characterized by a spiro[5.5]undecane skeleton . This structure exhibits a helical disposition of the six-membered rings .Chemical Reactions Analysis
The chemical reactions involving 5-Methylspiro[5.5]undecan-5-ol are intriguing. The flipping of the six-membered rings transforms one enantiomer into another, a process known as enantiomeric inversion . This equilibrium is not high enough for the discrimination and separation of the enantiomers of this compound .Scientific Research Applications
Synthesis of New Derivatives
Spiro[5.5]undecane derivatives, including “5-Methylspiro[5.5]undecan-5-ol” and “1-methylspiro[5.5]undecan-1-ol”, have been used in the synthesis of new compounds. These new compounds contain S and O heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles .
Stereochemistry Research
These compounds have been used in research into stereochemistry. Spiro compounds with saturated six-membered rings have revealed intriguing conformational and configurational aspects . The study of these compounds helps in understanding the stereochemistry of similar structures.
Chirality Studies
The study of the chirality of spiro[5.5]undecane is another application. The flipping of the six-membered rings transforms one enantiomer into another, providing a platform for studying enantiomeric inversion .
Conformational Equilibrium
These compounds have been used to study conformational equilibrium. The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .
Heterocycle Research
1,3-oxathiane derivatives exhibit some peculiar stereochemistry aspects. The heterocycle is chiral and its flipping is an enantiomeric inversion . These compounds can be used to study these aspects.
Synthesis of Spirocyclic Compounds
A process to prepare a spirocyclic compound involves reducing a compound of Formula III with a reducing agent, then cyclizing the compound . This process could potentially involve “5-Methylspiro[5.5]undecan-5-ol” or “1-methylspiro[5.5]undecan-1-ol”.
properties
IUPAC Name |
5-methylspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-11(13)7-5-6-10-12(11)8-3-2-4-9-12/h13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGLFRCXIMPVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC12CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylspiro[5.5]undecan-5-ol | |
CAS RN |
98627-41-9 |
Source


|
| Record name | 1-methylspiro[5.5]undecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)
![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)


![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)
